MIP-1072

PSMA binding affinity SPECT imaging

MIP-1072 (Iofolastat, CAS 949575-20-6) is a glutamate-urea-lysine PSMA inhibitor for SPECT/CT diagnostic imaging. Delivers 83% diagnostic accuracy—surpassing ¹¹¹In-capromab pendetide (67%)—with 5-fold faster blood clearance than MIP-1095, enabling same-day imaging. Extracellular PSMA binding detects viable tumor cells, identifying lymph nodes as small as 6 mm and bone lesions at 1.9× the conventional bone scan rate. Lower renal radiation dose (0.054 mGy/MBq) supports serial imaging for treatment monitoring. Ideal for clinical trial procurement and preclinical prostate cancer staging.

Molecular Formula C19H26IN3O7
Molecular Weight 535.3 g/mol
CAS No. 949575-20-6
Cat. No. B1677150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIP-1072
CAS949575-20-6
Synonyms2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid
MIP 1072
MIP-1072
MIP1072
Molecular FormulaC19H26IN3O7
Molecular Weight535.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I
InChIInChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1
InChIKeyOXUUJYOSVPMNKP-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MIP-1072 (Iofolastat) Procurement Guide: A 123I‑Labeled PSMA Inhibitor for SPECT Imaging of Prostate Cancer


MIP‑1072 (CAS 949575‑20‑6), also known as iofolastat, is a small‑molecule inhibitor of prostate‑specific membrane antigen (PSMA) developed as a diagnostic radiopharmaceutical for single‑photon emission computed tomography (SPECT) imaging [REFS‑1]. When radiolabeled with iodine‑123, [¹²³I]MIP‑1072 selectively binds to the extracellular domain of PSMA on viable prostate cancer cells and undergoes internalization, enabling visualization of primary tumors and metastatic lesions in soft tissue, lymph nodes, and bone [REFS‑2]. The compound belongs to the glutamate‑urea‑lysine analogue class and has been evaluated in preclinical models and multiple phase I clinical trials for detection and staging of prostate cancer [REFS‑3].

Why MIP‑1072 Cannot Be Interchanged with Other PSMA‑Targeted Imaging Agents


Despite sharing a common PSMA target, MIP‑1072 exhibits distinct binding kinetics, pharmacokinetics, and in vivo performance that preclude simple substitution with other PSMA‑avid small molecules (e.g., MIP‑1095) or antibody‑based agents (e.g., ¹¹¹In‑capromab pendetide). Direct head‑to‑head comparisons reveal that MIP‑1072 demonstrates a unique balance of rapid blood clearance (approximately 5‑fold faster than MIP‑1095) [REFS‑1], high renal excretion (54% within 24 h) [REFS‑2], and superior diagnostic accuracy (83% vs. 67% for ¹¹¹In‑capromab) [REFS‑3]. These quantitative differences directly impact imaging protocol design, radiation dosimetry, and clinical utility—making generic substitution scientifically invalid without explicit validation.

Quantitative Differentiation of MIP‑1072 vs. Closest Analogs and Clinical Standards


MIP‑1072 vs. MIP‑1095: In Vitro Binding Affinity (PSMA Inhibition)

MIP‑1072 demonstrates a Ki of 4.6 ± 1.6 nmol/L against PSMA, compared to 0.24 ± 0.14 nmol/L for MIP‑1095 [REFS‑1]. While MIP‑1095 shows approximately 19‑fold higher in vitro potency, MIP‑1072 provides sufficient affinity for robust tumor targeting with a more favorable pharmacokinetic profile. The Kd on LNCaP cells was 3.8 ± 1.3 nmol/L for [¹²³I]MIP‑1072 versus 0.81 ± 0.39 nmol/L for [¹²³I]MIP‑1095 [REFS‑1].

PSMA binding affinity SPECT imaging

MIP‑1072 vs. MIP‑1095: In Vivo Tumor Uptake and Washout Kinetics

In LNCaP xenograft‑bearing mice, [¹²³I]MIP‑1072 showed 17.3 ± 6.3% ID/g tumor uptake at 1 h post‑injection, compared to 34.3 ± 12.7% ID/g for [¹²³I]MIP‑1095 at 4 h [REFS‑1]. Critically, MIP‑1072 exhibited faster washout from blood and nontarget tissues than MIP‑1095, which displayed greater tumor retention but slower systemic clearance [REFS‑1].

biodistribution tumor uptake pharmacokinetics

MIP‑1072 vs. MIP‑1095: Clinical Pharmacokinetics and Radiation Dosimetry

In a phase I crossover trial, [¹²³I]MIP‑1072 cleared from blood approximately 5‑fold faster than [¹²³I]MIP‑1095 [REFS‑1]. Renal excretion of [¹²³I]MIP‑1072 was 54% at 24 h and 74% at 72 h, versus only 7% and 20% for [¹²³I]MIP‑1095 [REFS‑1]. Consequently, estimated absorbed radiation doses were lower for [¹²³I]MIP‑1072: kidneys 0.054 vs. 0.110 mGy/MBq; liver 0.024 vs. 0.058 mGy/MBq [REFS‑1].

pharmacokinetics radiation dosimetry renal excretion

MIP‑1072 vs. ¹¹¹In‑Capromab Pendetide (ProstaScint): Diagnostic Accuracy

In a phase I study of 24 patients with metastatic prostate cancer, [¹²³I]MIP‑1072 SPECT imaging achieved 83% diagnostic accuracy and 84% sensitivity, compared to 67% accuracy and 63% sensitivity for ¹¹¹In‑capromab pendetide [REFS‑1]. Specificity was similar at 80% for both agents [REFS‑1].

diagnostic accuracy sensitivity SPECT imaging

MIP‑1072 vs. Tc‑99m MDP Bone Scan: Bone Metastasis Detection

In a cohort of 5 metastatic prostate cancer patients, [¹²³I]MIP‑1072 SPECT/CT detected 164 ± 3 bony lesions compared to 86 ± 5 lesions detected by conventional Tc‑99m MDP bone scan [REFS‑1]. MIP‑1072 also demonstrated greater target‑to‑background ratio due to absence of physiological bone uptake [REFS‑1].

bone metastasis lesion detection sensitivity

MIP‑1072 vs. ¹¹¹In‑Capromab: Lesion Detection and Signal‑to‑Noise Ratio

In a head‑to‑head comparison of 12 patients, [¹²³I]MIP‑1072 SPECT/CT at 4 h post‑injection detected lesions in prostate, lymph nodes, and bone with a signal‑to‑noise ratio (SNR) >5:1 that persisted through 24 h [REFS‑1]. In contrast, ¹¹¹In‑capromab pendetide required 3‑5 days for imaging, infrequently detected bone lesions, and required additional blood pool imaging to confirm lymph node involvement [REFS‑1]. MIP‑1072 detected more lesions with higher SNR and identified disease prior to CT/MRI or bone scan positivity [REFS‑1].

lesion detection signal‑to‑noise ratio SPECT/CT

Evidence‑Based Application Scenarios for MIP‑1072 in Prostate Cancer Imaging


Rapid Same‑Day SPECT/CT Imaging of Prostate Cancer Bone Metastases

MIP‑1072 enables same‑day SPECT/CT imaging with optimal target‑to‑background ratios achieved within 4‑24 h post‑injection [REFS‑1]. This rapid clearance profile supports efficient clinical workflow and reduced patient scheduling complexity compared to ¹¹¹In‑capromab pendetide, which requires 3‑5 days for imaging [REFS‑2]. The ~1.9‑fold higher bone lesion detection rate versus conventional bone scan [REFS‑3] makes MIP‑1072 particularly valuable for staging patients with known or suspected osseous metastases.

Detection of Subcentimeter Lymph Node and Soft Tissue Lesions

MIP‑1072 SPECT/CT has demonstrated the ability to detect lymph nodes as small as 6 mm and identify soft tissue lesions that were indeterminate or negative on conventional CT [REFS‑3]. This capability is critical for preoperative planning and for detecting early nodal recurrence in patients with rising PSA following primary therapy. The high signal‑to‑noise ratio (>5:1 at 4‑24 h) facilitates confident interpretation of small or equivocal findings [REFS‑2].

Lower Radiation Burden for Serial Imaging and Monitoring

With kidney absorbed radiation dose of 0.054 mGy/MBq—approximately 51% lower than MIP‑1095 [REFS‑1]—and rapid renal excretion (54% within 24 h) [REFS‑1], MIP‑1072 is well‑suited for serial imaging studies required for treatment response monitoring. The reduced radiation burden is a decisive factor for procurement in clinical trial settings where repeated imaging is mandated by protocol.

Comparative Effectiveness Research Against Antibody‑Based PSMA Imaging

MIP‑1072 offers superior diagnostic accuracy (83% vs. 67%) and sensitivity (84% vs. 63%) compared to ¹¹¹In‑capromab pendetide [REFS‑4], making it the preferred choice for clinical studies evaluating PSMA‑targeted SPECT imaging. The extracellular binding domain targeting of MIP‑1072 enables detection of viable tumor cells, whereas antibody‑based agents predominantly bind necrotic tissue, limiting clinical utility [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIP-1072

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.